Kv Channel Subtype Potency Profile: 4-AP Exhibits Greatest Potency at Kv1.4 and Kv3.1 Subunits
4-Aminopyridine demonstrates a quantifiable potency gradient across Kv channel subtypes, with highest activity against Kv1.4 (IC50 = 13 μM) and Kv3.1 (IC50 = 29 μM), intermediate potency at Kv1.3 (IC50 = 195 μM) and Kv1.1 (IC50 = 290 μM), and substantially lower potency at Kv1.2 (IC50 = 590 μM), Kv3.2 (IC50 = 100 μM), and Kv2/Kv4 family members requiring millimolar concentrations (>1000 μM) [1]. This potency gradient represents a 45-fold difference between the most sensitive subunit (Kv1.4, 13 μM) and the least sensitive Kv1 subunit (Kv1.2, 590 μM) within the same experimental system .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) across Kv channel subunits |
|---|---|
| Target Compound Data | Kv1.4: 13 μM; Kv3.1: 29 μM; Kv3.2: 100 μM; Kv1.3: 195 μM; Kv1.1: 290 μM; Kv1.2: 590 μM; Kv2.x and Kv4.x: >1000 μM (millimolar range) |
| Comparator Or Baseline | Within-compound comparison: Kv1.4 (13 μM) versus Kv1.2 (590 μM); Kv3.1 (29 μM) versus Kv3.2 (100 μM); Kv1.x family (13-590 μM) versus Kv2.x/Kv4.x (>1000 μM) |
| Quantified Difference | 45-fold difference between Kv1.4 (13 μM) and Kv1.2 (590 μM); 3.4-fold difference between Kv3.1 (29 μM) and Kv3.2 (100 μM); >76-fold difference between Kv1.4 (13 μM) and Kv2/Kv4 family (>1000 μM threshold) |
| Conditions | Voltage-clamp electrophysiology in heterologous expression systems (CHO cells and oocytes); IC50 values represent functional blockade of voltage-gated K+ currents |
Why This Matters
This differential potency profile enables researchers to select 4-AP for experiments where selective modulation of Kv1.4- or Kv3.1-mediated currents is desired, while avoiding off-target blockade of Kv2 and Kv4 channels that would occur only at millimolar concentrations.
- [1] Alomone Labs. 4-Aminopyridine Product Datasheet (A-115). IC50 values: Kv1.1 (147 μM), Kv1.2 (230 μM) in CHO cells; Kv2.1 (18 mM), Kv3.1 (0.1 mM) in oocytes. View Source
